Product packaging for Muraglitazar glucuronide(Cat. No.:CAS No. 875430-26-5)

Muraglitazar glucuronide

Cat. No.: B1140804
CAS No.: 875430-26-5
M. Wt: 692.7 g/mol
InChI Key: VLMNHAOSAKQBJM-WKRHDJAJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Glucuronidation as a Phase II Biotransformation Pathway

Glucuronidation stands out as a major and widespread Phase II metabolic pathway for a vast array of substances, including drugs, environmental toxins, and endogenous compounds like bilirubin (B190676) and hormones. nih.govlongdom.orgwikipedia.org This process involves the enzymatic transfer of a glucuronic acid moiety from the activated coenzyme, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate. wikipedia.orguomus.edu.iq The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are found predominantly in the liver but also in other major organs. nih.govwikipedia.org

The addition of the glucuronic acid group, with its ionized carboxylate and polar hydroxyl groups, significantly increases the hydrophilicity of the substrate. uomus.edu.iq This transformation renders the resulting conjugate, or glucuronide, more water-soluble, preventing it from passively diffusing back into cells and promoting its elimination from the body, typically via urine or bile. nih.gov Consequently, glucuronidation is generally considered an essential detoxification process, defending the body against the accumulation of potentially harmful substances. nih.govlongdom.org

Unique Chemical Characteristics and Research Significance of Acyl Glucuronides

While glucuronidation is a common fate for many functional groups, the conjugation of carboxylic acids results in a specific class of metabolites known as acyl glucuronides (AGs). These compounds are of particular interest to researchers due to their unique chemical properties and potential biological consequences. nih.gov Unlike ether glucuronides formed from hydroxyl groups, acyl glucuronides are characterized by an ester linkage that imparts significant chemical reactivity. nih.govresearchgate.net This reactivity has been a subject of extensive research since the late 1970s. nih.govresearchgate.net

The defining feature of a 1-O-beta-acyl glucuronide is the ester bond connecting the carboxylic acid group of the drug (the aglycone) to the C-1 hydroxyl group of glucuronic acid. This ester linkage is inherently labile and susceptible to hydrolysis under physiological conditions (pH 7.4, 37°C), which can cleave the conjugate back to the parent drug and glucuronic acid. acs.orgtandfonline.comnih.gov The stability of an acyl glucuronide is influenced by several factors, including pH, temperature, and the chemical structure of the aglycone. nih.govresearchgate.net This inherent instability means that careful sample handling is critical for accurate analysis in research and clinical studies. nih.gov

A key characteristic of 1-O-beta-acyl glucuronides is their propensity to undergo intramolecular acyl migration. researchgate.netacs.org This non-enzymatic chemical rearrangement involves the transfer of the acyl group from the anomeric C-1 position to the adjacent hydroxyl groups on the glucuronic acid ring, forming C-2, C-3, and C-4 positional isomers. researchgate.netacs.orgnih.gov This migration process is pH-dependent and can occur spontaneously under physiological conditions. nih.govresearchgate.net

The formation of these isomers is significant because they have different chemical properties than the parent 1-beta-conjugate. For instance, these rearrangement isomers are resistant to cleavage by beta-glucuronidase enzymes. researchgate.net Furthermore, the 2-O, 3-O, and 4-O-acyl isomers can undergo anomerization, a process where the stereochemistry at the C-1 carbon inverts (from beta to alpha), which proceeds through a transient, ring-opened aldehyde form. researchgate.netnih.gov

Table 1: Key Chemical Reactions of Acyl Glucuronides

ReactionDescriptionSignificance
Hydrolysis Cleavage of the ester bond, releasing the parent drug (aglycone) and glucuronic acid.Reverses the conjugation, potentially leading to drug recycling. Stability is pH and structure-dependent. researchgate.netnih.gov
Acyl Migration Intramolecular, non-enzymatic transfer of the acyl group from the C-1 position to C-2, C-3, or C-4 hydroxyls.Forms positional isomers with different chemical and enzymatic stability. researchgate.netacs.org
Anomerization Reversible conversion of the beta-anomer to the alpha-anomer at the C-1 position, occurring after acyl migration.Proceeds via a ring-opened aldehyde intermediate, which is a reactive species. researchgate.netnih.gov
Covalent Binding Irreversible reaction with nucleophilic groups on macromolecules, particularly proteins.Can occur via transacylation or glycation mechanisms, leading to the formation of drug-protein adducts. nih.govresearchgate.net

Acyl glucuronides are recognized as potentially reactive electrophilic metabolites. nih.govresearchgate.net Their electrophilicity allows them to react with nucleophiles, such as the amino or thiol groups on proteins, leading to the formation of stable, covalent drug-protein adducts. nih.govnih.gov Two primary mechanisms for this covalent binding have been proposed:

Transacylation: This involves the direct transfer of the acyl group from the glucuronide to a nucleophilic site on a protein. This reaction displaces the glucuronic acid moiety. nih.gov

Glycation: This pathway requires the initial acyl migration to form the C-2, C-3, or C-4 isomers. The subsequent ring-opening to the aldehyde form creates a highly reactive species that can form a Schiff base with protein amino groups, leading to an Amadori rearrangement and a stable adduct where the glucuronic acid moiety is retained. researchgate.netnih.gov

The formation of these adducts is a central reason for the intense research focus on acyl glucuronides, as such modifications to endogenous macromolecules could potentially have biological consequences. nih.govnih.gov

Placement of Muraglitazar (B1676866) Acyl-beta-D-glucuronide within the Context of Acyl Glucuronide Research

Muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR)-α/γ activator, undergoes extensive metabolism in humans, with acyl glucuronidation being a major pathway. nih.govnih.govnih.gov Its metabolite, Muraglitazar Acyl-beta-D-glucuronide, serves as an important case study in acyl glucuronide research. nih.gov

Studies comparing Muraglitazar AG with the acyl glucuronide of a close structural analog, peliglitazar (B1679212), have provided valuable insights. Both parent compounds are glucuronidated at similar rates in human liver microsomes. nih.gov However, their resulting acyl glucuronide metabolites exhibit different fates in the body. While peliglitazar AG was found to be a major circulating metabolite in humans, Muraglitazar AG was only a minor one. nih.gov

This difference was not due to variations in their formation or subsequent oxidation but was attributed to the lower chemical stability of Muraglitazar AG in plasma compared to peliglitazar AG. nih.gov Muraglitazar AG was found to be more reactive and degraded more quickly in buffer and plasma incubations. nih.gov This highlights a critical point in acyl glucuronide research: the intrinsic chemical stability of the metabolite itself is a key determinant of its circulatory profile and potential for interaction. The case of Muraglitazar AG demonstrates the complexity of assessing metabolites, as a more reactive and less stable AG might be present at lower concentrations in plasma, yet its reactivity could be of significant interest. nih.gov

Table 2: Chemical Properties of Muraglitazar Acyl-beta-D-glucuronide

PropertyValue
CAS Number 875430-26-5 scbt.com
Molecular Formula C₃₅H₃₆N₂O₁₃ scbt.com
Molecular Weight 692.67 g/mol scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H36N2O13 B1140804 Muraglitazar glucuronide CAS No. 875430-26-5

Properties

CAS No.

875430-26-5

Molecular Formula

C35H36N2O13

Molecular Weight

692.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C35H36N2O13/c1-20-26(36-32(47-20)22-6-4-3-5-7-22)16-17-46-24-10-8-21(9-11-24)18-37(35(44)48-25-14-12-23(45-2)13-15-25)19-27(38)49-34-30(41)28(39)29(40)31(50-34)33(42)43/h3-15,28-31,34,39-41H,16-19H2,1-2H3,(H,42,43)/t28-,29-,30+,31-,34+/m0/s1

InChI Key

VLMNHAOSAKQBJM-WKRHDJAJSA-N

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC

Synonyms

N-[(4-Methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine β-D-Glucopyranuronic Acid 1-Ester; 

Origin of Product

United States

Formation and Enzymology of Muraglitazar Acyl Beta D Glucuronide

Glucuronidation of Muraglitazar (B1676866) by UDP-Glucuronosyltransferases (UGTs)

Glucuronidation represents a major metabolic pathway for muraglitazar. nih.gov This conjugation reaction, which increases the water solubility of the compound and facilitates its excretion, is primarily carried out by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov Studies involving human subjects have revealed that while the parent drug is the main component in plasma, its glucuronide conjugate is a major metabolite found in bile, underscoring the importance of this pathway in its elimination. nih.gov

Research utilizing cDNA-expressed human UGT enzymes has successfully identified the specific isoforms responsible for the acylglucuronidation of muraglitazar. nih.gov The primary enzymes catalyzing this reaction are UGT1A1, UGT1A3, and UGT1A9. nih.gov Conversely, other tested isoforms, including UGT1A6, UGT1A8, UGT1A10, UGT2B4, UGT2B7, and UGT2B15, did not demonstrate catalytic activity towards muraglitazar. nih.gov The involvement of multiple UGT enzymes in the metabolism of muraglitazar suggests a reduced likelihood of significant pharmacokinetic alterations due to polymorphism in any single enzyme. nih.gov

Table 1: UGT Isoform Activity in Muraglitazar Glucuronidation

UGT Isoform Catalytic Activity
UGT1A1 Active
UGT1A3 Active
UGT1A9 Active
UGT1A6 Inactive
UGT1A8 Inactive
UGT1A10 Inactive
UGT2B4 Inactive
UGT2B7 Inactive
UGT2B15 Inactive

The UGT isoforms that actively metabolize muraglitazar exhibit a notable affinity for the substrate. Kinetic studies have determined that the Michaelis-Menten constant (Km) values for the glucuronidation of muraglitazar by UGT1A1, UGT1A3, and UGT1A9 are similar, all falling within the range of 2-4 μM. nih.gov This low Km value indicates a high affinity of these enzymes for muraglitazar.

Table 2: Kinetic Parameters for Muraglitazar Glucuronidation by Active UGT Isoforms

UGT Isoform Km (μM)
UGT1A1 2-4
UGT1A3 2-4
UGT1A9 2-4

In Vitro Biosynthesis Methodologies for Muraglitazar Acyl-beta-D-glucuronide

The in vitro synthesis of Muraglitazar Acyl-beta-D-glucuronide can be achieved through established protocols for glucuronidation experiments. nih.gov A common methodology involves incubating the substrate, muraglitazar, with a source of UGT enzymes, such as human liver microsomes or specific recombinant human UGT isoforms. nih.gov

A typical incubation mixture would contain the following components in a buffered solution (e.g., 0.1 M KH2PO4 buffer, pH 7.4):

Human liver microsomes (e.g., at a protein concentration of 1 mg/mL) or recombinant UGTs. nih.gov

Muraglitazar (substrate). nih.gov

Alamethicin, a pore-forming peptide used to disrupt the microsomal membrane and ensure access of the co-substrate to the enzyme's active site. nih.gov

Magnesium chloride (MgCl2). nih.gov

D-saccharolactone, an inhibitor of β-glucuronidase to prevent the hydrolysis of the newly formed glucuronide. nih.gov

The reaction is initiated by the addition of the co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). nih.gov The mixture is then incubated at 37°C, typically in a shaking water bath, for a set period, such as 2 hours. nih.gov Following incubation, the reaction is terminated by adding a quenching solvent like acetonitrile (B52724). nih.gov The mixture is then centrifuged to pellet the protein, and the supernatant containing the biosynthesized Muraglitazar Acyl-beta-D-glucuronide can be collected for further analysis. nih.gov

Chemical Stability and Reactivity of Muraglitazar Acyl Beta D Glucuronide

Intra-molecular Acyl Migration Mechanisms and Formation of Positional Isomers

Muraglitazar (B1676866) Acyl-beta-D-glucuronide, a 1-O-β-acyl glucuronide, is known to be chemically reactive. nih.gov Like other acyl glucuronides, it can undergo intramolecular rearrangement, a process known as acyl migration. researchgate.netnih.gov This non-enzymatic reaction involves the transfer of the muraglitazar acyl group from its initial C-1 position on the glucuronic acid moiety to other hydroxyl groups on the sugar ring. researchgate.netscispace.com This process leads to the formation of a mixture of positional isomers. researchgate.net The migration likely proceeds through the formation of a tetrahedral intermediate following a nucleophilic attack by an adjacent hydroxyl group on the carbonyl moiety of the ester. researchgate.net

Characterization of 2-, 3-, and 4-O-Glucuronide Isomers

The primary products of acyl migration are the 2-O-, 3-O-, and 4-O-acylglucuronide isomers. researchgate.netnih.gov These positional isomers are more stable than the parent 1-O-β-acyl glucuronide but are not substrates for β-glucuronidase, an enzyme that cleaves the initial conjugate. nih.gov The characterization and separation of these isomers from the parent compound can be achieved using reverse-phase high-performance liquid chromatography (HPLC). researchgate.net A key differentiating feature observed during mass spectrometry is that the naturally formed 1-O-beta-acyl glucuronide is prone to losing the dehydrated glucuronic acid moiety (176 Da) in the ion source or collision cell, a fragmentation that is insignificant (less than 0.01%) with the 2-, 3-, or 4-O-isomers. researchgate.net

Kinetic Studies of Acyl Migration Rates and Half-Life Determination

Kinetic studies indicate that Muraglitazar Acyl-beta-D-glucuronide is a relatively reactive and unstable compound. nih.gov Its stability is notably less than that of Peliglitazar (B1679212) Acyl-beta-D-glucuronide, a close structural analog, when incubated in buffer (pH 7.4), rat, or human plasma. nih.govresearchgate.net The degradation of acyl glucuronides, which includes both acyl migration and hydrolysis, typically follows first-order kinetics. nih.govnih.gov While specific half-life values for muraglitazar's glucuronide are not detailed in the provided literature, its lower stability compared to its peliglitazar counterpart points to a faster degradation rate and shorter half-life under physiological conditions. nih.govresearchgate.net The degradation process is faster in rat plasma than in a buffer solution. researchgate.net

Hydrolytic Cleavage of Muraglitazar Acyl-beta-D-glucuronide to Parent Aglycone

In addition to acyl migration, Muraglitazar Acyl-beta-D-glucuronide undergoes hydrolysis, which cleaves the ester bond and releases the parent drug, Muraglitazar (the aglycone). nih.govresearchgate.net This degradation pathway is particularly significant in biological matrices. nih.govresearchgate.net Studies have shown that the incubation of Muraglitazar Acyl-beta-D-glucuronide in plasma results in a greater production of the muraglitazar aglycone compared to acyl migration products than what is observed in buffer solutions. nih.govresearchgate.net The rate of hydrolysis to form muraglitazar is five to ten times faster in plasma than in buffer. researchgate.net Evidence from metabolic studies also suggests that after biliary excretion of the glucuronide conjugates into the intestine, they are hydrolyzed back to muraglitazar and its oxidative metabolites before being excreted in the feces. nih.gov

Factors Influencing Chemical Stability and Reactivity

The stability of Muraglitazar Acyl-beta-D-glucuronide is not intrinsic but is heavily dependent on various external factors. The chemical environment, particularly pH, temperature, and the composition of the matrix, dictates the predominant degradation pathways and their rates. nih.govresearchgate.netnih.gov

Impact of pH and Temperature on Degradation Pathways

The pH of the solution is a critical factor in the stability of acyl glucuronides. researchgate.net Generally, these conjugates exhibit greater stability in acidic conditions, around pH 4 to 5. researchgate.net The degradation of Muraglitazar Acyl-beta-D-glucuronide has been studied at a physiological pH of 7.4, where it shows significant instability. nih.govresearchgate.net Temperature also plays a crucial role, with higher temperatures generally accelerating degradation rates for chemically similar compounds. nih.gov For acyl glucuronides, kinetic studies are often performed at 37°C to mimic physiological conditions, where degradation via hydrolysis and acyl migration is readily observed. nih.gov

Role of Biological Matrices (e.g., Plasma) on Muraglitazar Acyl-beta-D-glucuronide Stability

Biological matrices like plasma significantly reduce the stability of Muraglitazar Acyl-beta-D-glucuronide. nih.govresearchgate.net The degradation is faster in both rat and human plasma compared to simple buffer solutions. nih.govresearchgate.net Furthermore, the presence of plasma components, potentially including esterase enzymes, appears to favor the hydrolytic cleavage pathway over acyl migration. nih.govresearchgate.netresearchgate.net This leads to a more rapid and extensive formation of the parent aglycone, Muraglitazar. nih.govresearchgate.net

Interactive Data Table: Degradation of Muraglitazar Acyl-beta-D-glucuronide

ConditionPredominant Degradation ProductRelative Rate of DegradationComparative Stability
Buffer (pH 7.4)Acyl Migration IsomersSlowerMore stable than in plasma
Rat PlasmaMuraglitazar (Aglycone)Faster than in bufferLess stable than Peliglitazar AG
Human Plasma (pH 7.4)Muraglitazar (Aglycone)Faster than in bufferLess stable than Peliglitazar AG

Influence of Parent Drug Structure and Physicochemical Properties on Metabolite Stability

The stability of acyl glucuronides, including Muraglitazar Acyl-beta-D-glucuronide, is significantly influenced by the chemical structure of the parent carboxylic acid drug (the aglycone). researchgate.netresearchgate.net Factors such as steric and electronic effects adjacent to the carbonyl-carbon of the ester linkage play a crucial role in determining the metabolite's susceptibility to degradation pathways like hydrolysis and intramolecular acyl migration. researchgate.net

A compelling illustration of this structure-stability relationship is found in the comparison between Muraglitazar and its structural analog, Peliglitazar. These two compounds, which are both dual peroxisome proliferator-activated receptor-α/γ (PPARα/γ) activators, differ by only a single methyl group. researchgate.netnih.gov Despite this minor structural variance, their corresponding acyl glucuronide metabolites exhibit notable differences in stability. nih.gov

In vitro studies have demonstrated that Peliglitazar Acyl-beta-D-glucuronide has a greater stability than Muraglitazar Acyl-beta-D-glucuronide in buffer solutions (pH 7.4) as well as in rat and human plasma. researchgate.netnih.govresearchgate.net This inherent difference in chemical stability is considered the primary factor contributing to the observed pharmacokinetic differences in humans, where Peliglitazar Acyl-beta-D-glucuronide is a major circulating metabolite, while Muraglitazar Acyl-beta-D-glucuronide is only a minor one. researchgate.netnih.gov The lower plasma stability of Muraglitazar Acyl-beta-D-glucuronide leads to its more rapid degradation. nih.govresearchgate.net Interestingly, incubations in plasma resulted in a greater formation of the parent aglycone compared to acyl migration products for both compounds, with hydrolysis rates being 5 to 10 times faster in plasma than in buffer. researchgate.net This suggests that the less stable, and therefore more reactive, Muraglitazar metabolite is cleared more quickly from circulation. nih.gov

Table 1: Comparative Stability of Muraglitazar and Peliglitazar Acyl Glucuronides
ParameterMuraglitazar Acyl-beta-D-glucuronidePeliglitazar Acyl-beta-D-glucuronideReference
Structural Difference from AnalogLacks a methyl group present in PeliglitazarContains an additional methyl group compared to Muraglitazar researchgate.netnih.gov
Relative Stability (in vitro)Less stableMore stable nih.govresearchgate.net
Observed Circulating Levels (Humans)Very minor circulating metaboliteMajor circulating metabolite researchgate.netnih.gov
Primary Reason for Circulating DifferenceLower plasma stabilityGreater plasma stability nih.gov

Electrophilic Properties and Interactions with Biomolecules

Acyl glucuronides derived from carboxylic acid-containing drugs are recognized as a class of chemically reactive metabolites. researchgate.net Their electrophilic nature enables them to form covalent bonds with endogenous macromolecules, a process that has been implicated in the toxicity of some parent drugs. researchgate.netmdpi.com The ester linkage of the 1-O-β-acyl glucuronide is susceptible to nucleophilic attack, initiating reactions with biomolecules. nih.gov

Mechanisms of Covalent Binding (e.g., Transacylation, Glycation)

The covalent modification of biomolecules by Muraglitazar Acyl-beta-D-glucuronide and other acyl glucuronides can occur through two primary mechanisms: transacylation and glycation. mdpi.comnih.gov

Transacylation: This is a direct mechanism involving the nucleophilic displacement of the glucuronic acid moiety from the metabolite. mdpi.comnih.gov Nucleophilic residues on proteins (such as cysteine, lysine, or histidine) or small molecules like glutathione can directly attack the electrophilic carbonyl carbon of the acyl glucuronide, resulting in the formation of a stable amide or thioester bond and the release of glucuronic acid. nih.govresearchgate.net This process can be facilitated at physiological or higher pH values. researchgate.netnih.gov

Glycation: This mechanism is more complex and is initiated by the intramolecular rearrangement of the 1-O-β-acyl glucuronide metabolite. mdpi.comnih.gov The acyl group migrates from the C1 anomeric hydroxyl group of the glucuronic acid to the C2, C3, or C4 hydroxyl groups, forming positional isomers. nih.govnih.gov This acyl migration process can lead to the opening of the sugar ring, exposing a reactive aldehyde group. nih.gov This aldehyde can then react with nucleophilic amino groups on proteins, such as the ε-amino group of lysine residues, to form a Schiff base (or imine). nih.govnih.gov This intermediate can then undergo an Amadori rearrangement to form a more stable, covalently bound ketoamine adduct. nih.govresearchgate.net This process results in the entire glucuronide-aglycone structure becoming covalently attached to the protein. nih.gov

In Vitro Studies on Adduct Formation with Proteins (e.g., Human Serum Albumin) and Small Nucleophiles (e.g., Glutathione)

The reactivity of acyl glucuronides has been extensively investigated through in vitro studies focusing on their ability to form adducts with proteins and small molecule nucleophiles. mdpi.comnih.gov

Adduct Formation with Proteins: Human serum albumin (HSA) is a primary target for covalent binding by reactive metabolites due to its high concentration in plasma and its abundance of nucleophilic residues. mdpi.comnih.gov Studies with various acyl glucuronides have confirmed their ability to form covalent adducts with HSA. mdpi.comnih.gov For instance, research on tolmetin glucuronide demonstrated unambiguously that it binds to several lysine residues on HSA, with the glucuronic acid moiety being retained in the final adduct, providing clear evidence for the glycation mechanism via Schiff base formation. nih.gov The stability of an acyl glucuronide is inversely correlated with its tendency to form irreversible adducts; more labile metabolites tend to form more covalent bonds. mdpi.com Given the demonstrated reactivity of Muraglitazar Acyl-beta-D-glucuronide, similar covalent interactions with HSA are mechanistically plausible. nih.gov

Adduct Formation with Small Nucleophiles: Glutathione (GSH), a tripeptide thiol, is a key endogenous nucleophile that protects cells by trapping reactive electrophiles. In vitro trapping assays using GSH are often employed as a surrogate method to assess the reactivity of acyl glucuronides. nih.gov The formation of glutathione adducts can occur via the transacylation pathway, leading to thio-acyl glutathione conjugates. nih.gov These conjugates themselves might be reactive intermediates capable of subsequently acylating proteins. nih.gov The propensity of an acyl glucuronide to form GSH adducts in vitro can serve as an indicator of its bioactivation potential. nih.govresearchgate.net

Disposition and Preclinical Pharmacokinetics of Muraglitazar Acyl Beta D Glucuronide

Elimination Pathways in Animal Models

In preclinical species, the primary route of elimination for muraglitazar (B1676866) and its metabolites is through the feces, with biliary excretion playing a crucial role in the initial clearance of the drug from the body. nih.govdoi.org

Biliary Excretion of Muraglitazar Glucuronide Metabolites

Studies in rats and monkeys have demonstrated that biliary excretion is the predominant pathway for the elimination of muraglitazar and its metabolites. nih.govdoi.org Following administration, a significant portion of the drug is metabolized in the liver to form glucuronide conjugates, including Muraglitazar Acyl-beta-D-glucuronide. These glucuronide metabolites are then actively secreted into the bile. nih.gov In fact, the major drug-related components found in the bile of these animal models are the glucuronides of muraglitazar and its oxidative metabolites, with the parent compound being only a minor component. nih.gov This indicates extensive first-pass metabolism and efficient biliary clearance of the glucuronidated forms.

Renal Excretion Characteristics

Renal excretion represents a minor elimination pathway for muraglitazar and its metabolites in all animal species studied. nih.gov Studies have consistently shown that only a small percentage of the administered dose is recovered in the urine. nih.gov While specific details on the renal clearance of Muraglitazar Acyl-beta-D-glucuronide are not extensively documented, the low urinary recovery of total radioactivity suggests that this metabolite is not significantly eliminated by the kidneys. nih.gov

Intestinal Hydrolysis and Enterohepatic Recirculation in Preclinical Systems

A key feature of the disposition of Muraglitazar Acyl-beta-D-glucuronide is its susceptibility to intestinal hydrolysis, which is a critical step in the process of enterohepatic recirculation. After being excreted into the small intestine via the bile, the glucuronide metabolites are not directly eliminated in the feces. nih.gov Instead, they are hydrolyzed by β-glucuronidases, enzymes produced by the gut microbiota. nih.gov This enzymatic cleavage removes the glucuronic acid moiety, regenerating the parent drug, muraglitazar, and its oxidative metabolites. nih.gov

The regenerated parent compound and its metabolites are then available for reabsorption from the intestine back into the systemic circulation. nih.gov This process of excretion into the bile, hydrolysis in the intestine, and subsequent reabsorption is known as enterohepatic recirculation. This mechanism can prolong the presence of the active drug in the body, potentially influencing its pharmacokinetic profile and duration of action. The absence of glucuronide conjugates in the feces further supports the extensive nature of this intestinal hydrolysis. nih.gov

Comparative Disposition Profiles across Animal Species (e.g., Rat, Dog, Monkey)

The disposition of muraglitazar, including the formation and elimination of its acyl-beta-D-glucuronide metabolite, has been found to be qualitatively similar across different preclinical species, including rats, dogs, and monkeys. nih.govdoi.org In all these species, the primary route of elimination is fecal, following biliary excretion of the glucuronide metabolites. nih.gov

The table below provides a summary of the excretion of radiolabeled muraglitazar in various species.

Table 1: Percentage of Radioactive Dose Excreted in Urine and Feces

Species Urine (%) Feces (%)
Rat <5 >85
Dog <5 >85

This table is based on data indicating low urinary excretion and predominant fecal elimination across species.

Despite these qualitative similarities, some quantitative differences in the rate and extent of excretion have been observed. For instance, the rate of fecal excretion in rats and dogs is relatively rapid, with the majority of the dose recovered within 48 hours. In monkeys, the excretion process is slower. nih.gov

Plasma Circulation Dynamics and Factors Influencing Systemic Exposure in Preclinical Models

In preclinical models, the parent drug, muraglitazar, is the most abundant component found in plasma following administration. nih.govdoi.org The circulating concentrations of its metabolites, including Muraglitazar Acyl-beta-D-glucuronide, are generally low. nih.gov

Differences in Circulating Concentrations between Muraglitazar Acyl-beta-D-glucuronide and Related Compounds

Interestingly, studies comparing muraglitazar with a structurally similar analog, peliglitazar (B1679212), have revealed significant differences in the plasma concentrations of their respective acyl glucuronide metabolites. While peliglitazar's acyl glucuronide is a major circulating metabolite in humans, Muraglitazar Acyl-beta-D-glucuronide is found at very low levels. nih.gov

This disparity is not due to differences in their formation or clearance, but rather to the lower stability of Muraglitazar Acyl-beta-D-glucuronide in plasma. nih.gov This inherent instability leads to its rapid degradation, resulting in lower systemic exposure compared to more stable glucuronide conjugates of other compounds.

The table below illustrates the relative plasma concentrations of muraglitazar and its acyl-beta-D-glucuronide metabolite.

Table 2: Relative Plasma Concentrations

Compound Relative Plasma Concentration
Muraglitazar Major

This table reflects findings that the parent drug is the predominant circulating component.

Plasma Stability as a Determinant of Metabolite Circulation in Preclinical Species

The low circulating levels of Muraglitazar Acyl-beta-D-glucuronide are not a result of limited formation but rather its inherent instability in the physiological environment of blood plasma. nih.gov In vitro studies have demonstrated that Muraglitazar Acyl-beta-D-glucuronide is less stable compared to other similar acyl glucuronides in buffer, rat, and human plasma at a pH of 7.4. nih.gov This inherent instability leads to its rapid degradation, preventing substantial accumulation in the bloodstream.

Following oral administration of muraglitazar in preclinical species such as rats and dogs, the parent drug is the most abundant component found in plasma at all-time points. nih.gov In fact, no single metabolite, including the acyl-beta-D-glucuronide, accounts for more than 2.5% of the muraglitazar concentration at one-hour post-dose. nih.gov This indicates that while muraglitazar is extensively metabolized to its glucuronide conjugate, which is then excreted into the bile, the metabolite's instability in plasma prevents it from becoming a major circulating entity. nih.govnih.gov

Research comparing muraglitazar to a structurally similar compound, peliglitazar, further highlights the critical role of plasma stability. Both drugs undergo extensive acyl glucuronidation. However, in humans, peliglitazar's acyl glucuronide is a major circulating metabolite, whereas Muraglitazar Acyl-beta-D-glucuronide is only a very minor one. nih.gov This significant difference in circulatory concentrations is attributed to the greater stability of peliglitazar's acyl glucuronide in plasma. nih.gov

Incubations of Muraglitazar Acyl-beta-D-glucuronide in plasma have been shown to yield the parent drug (aglycone) and products of acyl migration. nih.gov The degradation of the acyl glucuronide is notably faster in rat plasma than in buffer, and its stability profile also differs from that in human plasma. researchgate.net This underscores the species-specific differences in the enzymatic hydrolysis of this metabolite. nih.govresearchgate.net

The following tables summarize the key findings regarding the plasma stability and circulation of Muraglitazar Acyl-beta-D-glucuronide in preclinical species.

Table 1: Comparative Stability of Muraglitazar Acyl-beta-D-glucuronide

Medium Stability Finding Reference
Buffer (pH 7.4) Less stable than comparable acyl glucuronides nih.gov
Rat Plasma Less stable than comparable acyl glucuronides; degradation is faster than in buffer nih.govresearchgate.net

Table 2: Circulating Levels of Muraglitazar Metabolites in Preclinical Species

Species Circulating Levels of Muraglitazar Acyl-beta-D-glucuronide Primary Circulating Component Reference
Rat Very minor component (<2.5% of parent drug concentration at 1h) Parent Drug (Muraglitazar) nih.gov
Dog Very minor component (<2.5% of parent drug concentration at 1h) Parent Drug (Muraglitazar) nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Muraglitazar
Muraglitazar Acyl-beta-D-glucuronide

Analytical Methodologies for Muraglitazar Acyl Beta D Glucuronide

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Muraglitazar (B1676866) Acyl-beta-D-glucuronide, enabling the separation of this metabolite from its isomers and other related substances.

The development of robust HPLC methods is essential for resolving the structurally similar isomers of Muraglitazar Acyl-beta-D-glucuronide. Research has led to the establishment of effective reversed-phase HPLC methods coupled with tandem mass spectrometry (LC/MS/MS) for the determination of Muraglitazar Acyl-beta-D-glucuronide in biological matrices like rat plasma. nih.gov

One optimized method utilizes an isocratic elution on a C18 column, which successfully separates the parent drug and its primary acyl glucuronide metabolite from seven other glucuronide positional isomers within a 10-minute run time. nih.gov The resolution of the acyl glucuronide from its isomers is critical to prevent their interference during quantification. nih.gov A systematic study focusing on a similar BMS drug candidate highlighted that adjusting the pH and ionic strength of the mobile phase significantly impacts the resolution and retention times of such isomers. researchgate.net

A comparison of different HPLC approaches shows the evolution of these methods. An early, more time-intensive method required a 12-minute run to achieve separation. nih.gov Subsequent optimization, however, demonstrated that good separation could be achieved with simpler isocratic elution protocols. researchgate.net

Table 1: Example of Optimized HPLC Conditions for Acyl Glucuronide Separation

Parameter Condition Source
Column Phenomenex Luna C(18), 3 mm x 150 mm, 3 µm nih.gov
Mobile Phase 0.075% formic acid in 70:30 (v/v) acetonitrile (B52724)/water nih.gov
Flow Rate Not specified nih.gov
Elution Mode Isocratic nih.gov
Run Time < 10 minutes nih.gov
Detection Positive ion electrospray MS/MS nih.gov

Acyl migration is a significant challenge in the bioanalysis of acyl glucuronides, as the acyl group can move from its original C-1 position to other hydroxyl groups on the glucuronic acid ring, forming various isomers. currentseparations.com These isomers can interfere with the accurate measurement of the primary 1-O-β-acyl glucuronide metabolite.

Several strategies are employed to mitigate this issue:

pH Control: Acyl glucuronides are known to be more stable under acidic conditions, typically between pH 4 and 5. researchgate.net A common practice is the immediate acidification of biological samples (plasma, blood) upon collection using acids such as formic, acetic, or citric acid to inhibit both hydrolysis and acyl migration. nih.govresearchgate.net

Temperature Control: Handling samples at low temperatures (e.g., quick cooling) is another effective measure to slow the degradation and isomerization process. researchgate.net

Chromatographic Resolution: The most direct strategy is to develop HPLC methods with sufficient resolving power to separate the 1-O-β-acyl glucuronide from all its potential isomers. nih.gov Achieving baseline separation is crucial to ensure that the quantification of the target analyte is not skewed by co-eluting isomers. nih.gov

Mass Spectrometric Specificity: In cases where complete chromatographic separation is difficult or not practical, highly specific mass spectrometric techniques, such as Selected Reaction Monitoring (SRM), can be used to differentiate the target glucuronide from its isomers, as discussed in section 5.2.1. nih.gov

Quantitative Analysis in Biological Matrices (e.g., Human Liver Microsomes, Animal Plasma)

The quantitative analysis of muraglitazar acyl-beta-D-glucuronide in various biological matrices is crucial for understanding its pharmacokinetics and metabolic profile. Highly sensitive and specific methods are required to accurately measure its concentration, often in the presence of the parent drug and other metabolites. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose. nih.govscispace.com

A significant challenge in the bioanalysis of muraglitazar 1-O-beta-acyl glucuronide is its potential for in-source fragmentation back to the parent aglycone and its isomerization. To address this, a highly selected reaction monitoring (SRM) method has been developed for its determination in animal and human plasma. nih.gov This method leverages the specific fragmentation pattern of the 1-O-beta-acyl glucuronide, where the loss of the glucuronic acid moiety is a major fragment ion. nih.gov This transition is significantly less prominent for its isomers (2-O, 3-O, or 4-O-acyl glucuronides), allowing for quantification without the need for extensive chromatographic separation from these isomers. nih.gov This approach substantially improves sample throughput, reducing analysis time from 12 minutes to 2.5 minutes. nih.gov

Studies comparing the metabolism of muraglitazar in rats, dogs, monkeys, and humans have shown that while the parent drug is the most abundant component in plasma, the primary route of elimination is through biliary excretion of its glucuronide metabolites. nih.gov In human liver microsomes, the formation of acyl glucuronides is a key metabolic pathway. currentseparations.com The analysis in these matrices often involves protein precipitation to stop the reaction, followed by LC-MS/MS analysis. currentseparations.com

Below is a table summarizing the key aspects of a typical LC-MS/MS method for the quantification of muraglitazar acyl-beta-D-glucuronide.

Table 1: LC-MS/MS Parameters for Quantitative Analysis of Muraglitazar Acyl-beta-D-glucuronide

Parameter Description
Instrumentation Triple quadrupole LC-MS/MS system
Ionization Mode Negative Ionization
Monitored Transition Specific SRM transition corresponding to the loss of the glucuronide moiety from the parent ion.
Sample Preparation Protein precipitation with an acid (e.g., trifluoroacetic acid) to stop enzymatic activity. currentseparations.com
Chromatography Reversed-phase HPLC. A short column can be used with the specific SRM method. nih.gov

| Mobile Phase | A mixture of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer is commonly used. currentseparations.com |

Derivatization Strategies for Enhanced Detection and Specificity of Acyl Glucuronides

Derivatization strategies are employed to enhance the detection and specificity of acyl glucuronides like muraglitazar acyl-beta-D-glucuronide, particularly to differentiate them from other types of glucuronides and to stabilize these reactive metabolites. researchgate.netresearchgate.net

One common and rapid method involves derivatization with hydroxylamine (B1172632). researchgate.netnih.govnih.gov This reaction is specific for acyl glucuronides and involves the nucleophilic displacement of the glucuronic acid moiety by hydroxylamine to form a stable hydroxamic acid derivative. researchgate.net This method offers several advantages:

Specificity: It does not react with the parent drug or other glucuronide metabolites, making the hydroxamic acid derivative a unique marker for the acyl glucuronide. nih.gov

Stabilization: The derivatization can stabilize the acyl glucuronide, preventing hydrolysis and acyl migration. researchgate.net

Improved Detection: It can eliminate the need for chromatographic separation between the parent compound and the acyl glucuronide metabolite. researchgate.net

Another derivatization approach allows for the differentiation of acyl-, O-, and N-glucuronides by mass spectrometry. researchgate.net This two-step process involves:

Esterification: Carboxyl groups are activated with thionyl chloride and then esterified with ethanol. researchgate.net

Silylation: Hydroxyl groups are derivatized via silylation using 1-(trimethylsilyl)imidazole. researchgate.net

The resulting mass shifts, +28.031 Da for each carboxyl group and +72.040 Da for each hydroxyl group, allow for the determination of the type of glucuronide. researchgate.net

The table below summarizes these derivatization strategies.

Table 2: Derivatization Strategies for Acyl Glucuronides

Strategy Reagent(s) Product Purpose
Hydroxylamine Derivatization Hydroxylamine researchgate.netnih.govnih.gov Hydroxamic acid researchgate.netnih.gov Specific identification and stabilization of acyl glucuronides. researchgate.netnih.gov

| Two-Step Derivatization | 1. Thionyl chloride and ethanol2. 1-(trimethylsilyl)imidazole researchgate.net | Esterified and silylated derivative researchgate.net | Differentiation of acyl-, O-, and N-glucuronides based on mass shifts. researchgate.net |

Table 3: Compound Names Mentioned in the Article

Compound Name
Muraglitazar
Muraglitazar Acyl-beta-D-glucuronide
Muraglitazar 1-O-beta-acyl glucuronide
Hydroxylamine
Thionyl chloride
1-(trimethylsilyl)imidazole
Trifluoroacetic acid
Acetonitrile

Preclinical Pharmacological and Biological Investigations of Muraglitazar Acyl Beta D Glucuronide

In Vitro Assessment of Target Binding and Receptor Interactions

The in vitro pharmacological activity of Muraglitazar (B1676866) Acyl-beta-D-glucuronide has been evaluated to determine its potential to elicit effects similar to the parent compound, muraglitazar.

Evaluation of Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Activity of the Metabolite

While specific quantitative data on the PPAR agonist activity of Muraglitazar Acyl-beta-D-glucuronide is limited, studies on the metabolites of muraglitazar in general have shown that they possess significantly reduced activity as PPARα/γ activators when compared to the parent drug. doi.org For context, muraglitazar itself demonstrates potent in vitro activity at human PPARα and PPARγ with EC50 values of 320 nM and 110 nM, respectively. One study on various oxidative metabolites of muraglitazar found that their functional activity was minimal compared to the parent compound. For instance, one of the more active metabolites, designated M11, exhibited a PPARα EC50 value of 0.260 μM, making it seven times less potent than muraglitazar at the PPARγ receptor. doi.org This general trend of reduced activity for metabolites suggests that Muraglitazar Acyl-beta-D-glucuronide is also likely to be a much weaker PPAR agonist than muraglitazar.

Comparison of In Vitro Pharmacological Activity with the Parent Muraglitazar

Direct comparative studies focusing solely on the in vitro pharmacological activity of Muraglitazar Acyl-beta-D-glucuronide versus muraglitazar are not extensively detailed in the available literature. However, based on the general findings for muraglitazar's metabolites, a significant reduction in PPARα/γ activation is the expected outcome for the acyl glucuronide metabolite as well. doi.org

Table 1: In Vitro PPAR Agonist Activity of Muraglitazar and an Oxidative Metabolite

Compound PPARα EC50 (nM) PPARγ EC50 (nM)
Muraglitazar 320 110
Metabolite M11 260 Not reported

This table provides the reported PPAR agonist activity for the parent drug, muraglitazar, and one of its oxidative metabolites (M11) to illustrate the generally reduced activity of its metabolites. Specific data for Muraglitazar Acyl-beta-D-glucuronide is not available.

Cellular and Molecular Effects in In Vitro Systems

Detailed investigations into the specific cellular and molecular effects of Muraglitazar Acyl-beta-D-glucuronide in in vitro systems are not well documented. However, it is known that the parent compound, muraglitazar, modulates the expression of PPAR target genes in tissues such as white adipose tissue and the liver. These genes are involved in glucose and lipid metabolism. Given the likely reduced PPAR agonist activity of the acyl glucuronide metabolite, it is anticipated that its effects on the expression of these target genes would be considerably less pronounced than those of the parent drug.

Mechanistic Studies on Potential for Metabolite-Mediated Biological Outcomes

The chemical nature of Muraglitazar Acyl-beta-D-glucuronide as an acyl glucuronide raises important considerations regarding its potential for chemical reactivity and covalent modification of macromolecules, which could lead to distinct biological outcomes.

Correlation of Chemical Reactivity with Observed In Vitro Biological Effects

Acyl glucuronides are recognized as a class of chemically reactive metabolites. researchgate.net This reactivity stems from the electrophilic nature of the ester carbonyl group, which makes them susceptible to nucleophilic attack. Studies comparing Muraglitazar Acyl-beta-D-glucuronide with a structurally similar compound, peliglitazar (B1679212) acyl glucuronide, revealed that the muraglitazar metabolite has lower stability in plasma. researchgate.net This suggests a higher chemical reactivity for Muraglitazar Acyl-beta-D-glucuronide. While direct correlations between this reactivity and specific in vitro biological effects of this particular metabolite are not extensively characterized, the inherent reactivity of acyl glucuronides is a known factor in potential cellular perturbations. researchgate.net

Role of Covalent Modification in Modulating Cellular Pathways

The chemical reactivity of acyl glucuronides can lead to the covalent modification of proteins and other macromolecules. researchgate.net This process, known as covalent binding, can alter the structure and function of the modified biomolecules, potentially leading to the modulation of cellular pathways. For acyl glucuronides in general, covalent modification of proteins has been demonstrated in vitro. researchgate.net Although specific studies detailing the covalent modification of cellular proteins by Muraglitazar Acyl-beta-D-glucuronide and the resulting modulation of specific cellular pathways are not available, its inherent reactivity suggests that it has the potential to form such adducts. This remains a theoretical consideration based on the known properties of this class of metabolites.

Advanced Research Perspectives and Future Directions in Muraglitazar Acyl Beta D Glucuronide Studies

Integrated In Vitro-In Vivo Preclinical Pharmacokinetic-Pharmacodynamic Modeling of Muraglitazar (B1676866) Acyl-beta-D-glucuronide Disposition and Activity

Integrated pharmacokinetic-pharmacodynamic (PK/PD) modeling is a powerful tool for understanding the relationship between drug exposure and its pharmacological effect over time. youtube.comnih.gov For Muraglitazar Acyl-beta-D-glucuronide, a comprehensive PK/PD model would be invaluable for predicting its disposition and potential on- and off-target activities in vivo.

A crucial input for any such model is the stability of the metabolite. Studies have shown that Muraglitazar Acyl-beta-D-glucuronide has a lower stability compared to the acyl glucuronide of a structural analog, peliglitazar (B1679212), in buffer and in rat and human plasma. nih.gov This difference in plasma stability, rather than differences in formation or clearance, was suggested to be the primary reason for the observed lower circulating levels of Muraglitazar Acyl-beta-D-glucuronide in humans. nih.gov

Table 1: Comparative Stability of Muraglitazar Acyl-beta-D-glucuronide

Incubation MatrixFindingReference
Buffer (pH 7.4)Peliglitazar AG had greater stability than Muraglitazar AG. nih.gov
Rat PlasmaPeliglitazar AG had greater stability than Muraglitazar AG. nih.gov
Human PlasmaPeliglitazar AG had greater stability than Muraglitazar AG. nih.gov
Plasma vs. BufferIncubations in plasma produced more of the parent aglycone than acyl migration products compared to buffer. nih.gov

An integrated PK/PD model for Muraglitazar Acyl-beta-D-glucuronide would incorporate these in vitro stability data with in vivo pharmacokinetic data. The model could simulate the concentration-time profiles of both the parent drug and the acyl glucuronide in various tissues. By linking these concentrations to pharmacodynamic models of both PPAR activation and potential off-target effects, a more quantitative risk assessment could be performed. youtube.comnih.gov Such a model could help to clarify whether the low circulating levels of the more reactive Muraglitazar Acyl-beta-D-glucuronide would indeed fail to trigger a safety concern threshold, as has been suggested. nih.gov

The development of such models often involves a combined in vivo pharmacokinetic and in vitro pharmacodynamic approach, where interstitial drug concentrations measured in vivo are used in subsequent in vitro effect studies. nih.gov This allows for a more detailed evaluation than relying on summary parameters like the minimum inhibitory concentration (MIC) in the case of antibiotics. nih.gov

Strategies for Mitigating Acyl Glucuronide Reactivity in Drug Design and Development

Given the potential for reactive acyl glucuronides to cause toxicity, a key goal in drug design is to develop strategies to mitigate this reactivity. nih.gov These strategies can be broadly categorized into modulating the physicochemical properties of the parent molecule or making specific chemical modifications to the core structure. nih.gov

One approach is to alter the metabolic pathway away from acyl glucuronidation. This can be achieved by modulating the physicochemical properties of the drug candidate to favor other clearance mechanisms. nih.gov For carboxylic acid-containing drugs, this might involve designing compounds that are more readily eliminated through other conjugation pathways or oxidative metabolism at other sites of the molecule.

Another strategy involves making chemical modifications to the carboxylic acid moiety itself or its immediate steric environment. The reactivity of acyl glucuronides is influenced by the electronic and steric features of the parent drug. tandfonline.com For instance, increasing the steric hindrance around the carboxylic acid group can reduce the rate of glucuronidation and the reactivity of the resulting acyl glucuronide. rsc.org A detailed structure-activity relationship (SAR) study for a series of compounds showed that modifying the carboxylic acid structure, for example, through the introduction of α-substitution, can significantly impact the stability of the acyl glucuronide. rsc.org

Table 2: General Strategies to Mitigate Acyl Glucuronide Reactivity

StrategyDescriptionReference
Modulate Physicochemical PropertiesAlter the drug's properties to redirect metabolism away from acyl glucuronidation. nih.gov
Chemical Modification of the CoreIntroduce structural changes to the parent drug to reduce reactivity. nih.gov
Application of Bio-isosteresReplace the carboxylic acid group with a bio-isostere that is less prone to forming reactive metabolites. nih.gov
Increase Steric HindranceIntroduce bulky groups near the carboxylic acid to hinder glucuronidation and reduce the reactivity of the acyl glucuronide. rsc.org

In the context of muraglitazar, medicinal chemists could explore the synthesis of analogs with modified carboxylic acid groups or altered spatial arrangements to assess the impact on acyl glucuronide formation and reactivity. The use of computational chemistry to model the reactivity of potential acyl glucuronides can also be a valuable tool in guiding these design efforts without the immediate need for synthesis. researchgate.netnih.gov

Comprehensive Elucidation of Metabolite-Mediated Biological Activities Beyond Primary Pharmacological Targets

A crucial aspect of understanding the full biological impact of a drug metabolite is to look beyond its effect on the primary pharmacological target. For Muraglitazar Acyl-beta-D-glucuronide, this involves investigating its activity at sites other than the PPARα and PPARγ receptors.

It has been established that the metabolites of muraglitazar, including the glucuronides, have greatly reduced activity as PPARα/γ activators compared to the parent compound. nih.gov This reduction in on-target activity is a common feature of drug metabolism, which generally serves to detoxify and facilitate the excretion of xenobiotics.

However, the chemical reactivity of acyl glucuronides means they have the potential to interact with other biological macromolecules. The primary mechanism of concern is the covalent binding to proteins through transacylation, where the acyl group is transferred to nucleophilic amino acid residues on proteins. nih.gov This can lead to the formation of drug-protein adducts, which in some cases have been implicated in immune-mediated drug toxicities. nih.gov

Future research on Muraglitazar Acyl-beta-D-glucuronide should aim to comprehensively identify its protein targets. This could involve in vitro incubation of the metabolite with human liver microsomes or plasma, followed by proteomic techniques to identify adducted proteins. Furthermore, immunostimulation assays using human peripheral blood mononuclear cells (hPBMCs) could be employed to assess the potential for the metabolite to trigger an immune response, as has been demonstrated for other acyl glucuronides. nih.gov Studies with other acyl glucuronides have shown that those of withdrawn and warning-category drugs can induce the expression of cytokines like interleukin-8 (IL-8) in hPBMCs. nih.gov

The FDA's 2020 MIST (Metabolites in Safety Testing) guidance acknowledges that while most phase II conjugates are pharmacologically inactive, those that are reactive, such as acyl glucuronides, may require additional safety assessments. hyphadiscovery.com Therefore, a thorough investigation into the off-target activities of Muraglitazar Acyl-beta-D-glucuronide is warranted to build a complete safety profile.

Q & A

Q. What are the primary metabolic pathways of muraglitazar in humans, and how is its acyl-beta-D-glucuronide formed?

Muraglitazar undergoes extensive metabolism via glucuronidation and oxidative pathways. The acyl-beta-D-glucuronide metabolite is formed through hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation of the parent drug. This metabolite is a major component in bile but is absent in feces due to hydrolysis in the gastrointestinal tract by bacterial enzymes or acidic conditions . Oxidative pathways include hydroxylation, O-dealkylation, and oxazole-ring opening, generating metabolites such as M9, M10, and M15 .

Q. What analytical methods are recommended for quantifying muraglitazar acyl-beta-D-glucuronide in biological samples?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for direct quantification. Stability during sample handling is critical: samples must be stored at -80°C, processed under neutral pH, and analyzed promptly to prevent hydrolysis or acyl migration of the glucuronide . For structural confirmation, nuclear magnetic resonance (NMR) and microbial bioreactors (e.g., using Cunninghamella elegans) are employed to synthesize and characterize reference standards .

Q. How does the stability of acyl-beta-D-glucuronide metabolites influence pharmacokinetic data interpretation?

Acyl glucuronides are pH- and temperature-sensitive, undergoing hydrolysis and intramolecular acyl migration. For example, muraglitazar glucuronide in plasma can revert to the parent drug or form isomers, leading to underestimation of its true concentration. Pre-analytical protocols must include immediate freezing of samples and use of stabilizers (e.g., citric acid) to minimize degradation .

Advanced Research Questions

Q. What experimental strategies address contradictions in toxicity assessments of acyl-beta-D-glucuronides?

Discrepancies between in vitro and in vivo toxicity data arise from differences in metabolite stability, protein binding, and immune responses. To resolve this:

  • Use in vitro systems with human hepatocytes or plasma to mimic physiological conditions.
  • Employ covalent binding assays (e.g., radiolabeled tracers) to quantify irreversible protein adducts linked to toxicity .
  • Monitor circulating adducts via ELISA or Western blotting to assess immune reactivity .

Q. How can researchers design studies to differentiate the contributions of muraglitazar and its glucuronide to observed toxicities?

  • Comparative pharmacokinetics : Administer preformed acyl glucuronide (synthesized via microbial bioreactors) versus parent drug in animal models to isolate metabolite-specific effects .
  • Bile duct-cannulated models : Compare toxicity profiles in intact versus bile-duct cannulated animals to assess the role of enterohepatic recirculation .
  • Knockout models : Use UGT-deficient mice to evaluate the necessity of glucuronidation for toxicity .

Q. What methodological challenges arise in elucidating the structural diversity of muraglitazar oxidative metabolites, and how are they addressed?

Low metabolite concentrations in human samples and structural complexity pose challenges. Solutions include:

  • Microbial bioreactors : Saccharopolyspora hirsuta generates milligram quantities of oxidative metabolites (e.g., M14, M15) for NMR and MS/MS comparison with human samples .
  • Synthetic chemistry : Custom synthesis of proposed metabolites (e.g., hydroxylated derivatives) to confirm retention times and fragmentation patterns .

Q. How do interspecies differences in muraglitazar metabolism impact translational research?

While metabolic pathways (glucuronidation, oxidation) are conserved across rats, dogs, monkeys, and humans, biliary excretion rates and fecal metabolite profiles vary. For example, glucuronides dominate bile in monkeys but are absent in feces due to hydrolysis. Researchers must validate in vitro models (e.g., hepatocytes) against in vivo human data to ensure relevance .

Data Interpretation and Controversies

Q. Why do some studies report muraglitazar acyl-beta-D-glucuronide as a toxicological risk, while others do not?

Toxicity risk depends on the balance between metabolite stability and covalent binding to proteins. For instance, this compound’s short plasma half-life may limit adduct formation in vivo, unlike more stable acyl glucuronides (e.g., diclofenac). Discrepancies highlight the need for context-specific risk assessment, integrating in vitro adduct quantification with in vivo exposure data .

Q. What evidence links muraglitazar’s metabolic profile to its adverse cardiovascular effects?

While the parent drug improves lipid/glucose parameters, its glucuronide may contribute to fluid retention and heart failure via PPARγ-mediated pathways. Clinical trials showed increased cardiovascular events with muraglitazar, possibly due to prolonged PPAR activation or metabolite-induced endothelial dysfunction .

Methodological Tables

Q. Table 1. Key Metabolites of Muraglitazar in Humans

Metabolite IDStructureFormation PathwayDetection MethodReference
M13Acyl-beta-D-glucuronideGlucuronidationHPLC-MS/MS
M10O-Demethylation + hydroxylationCYP-mediated oxidationNMR, microbial synthesis
M15Oxazole-ring openingHepatic oxidationRadiolabel tracing

Q. Table 2. Stability Conditions for Acyl Glucuronides

FactorOptimal ConditionImpact on StabilityReference
pHNeutral (6.8–7.4)Prevents hydrolysis
Temperature-80°C (long-term storage)Reduces acyl migration
Sample MatrixPlasma with citrate bufferInhibits enzymatic degradation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.